Aminoethylcysteine

Description

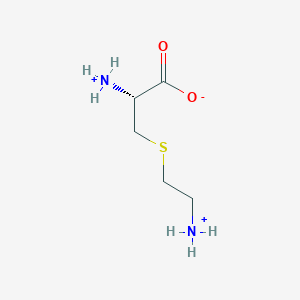

Structure

3D Structure

Properties

Molecular Formula |

C5H13N2O2S+ |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-3-(2-azaniumylethylsulfanyl)propanoate |

InChI |

InChI=1S/C5H12N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m0/s1 |

InChI Key |

GHSJKUNUIHUPDF-BYPYZUCNSA-O |

SMILES |

C(CSCC(C(=O)[O-])[NH3+])[NH3+] |

Isomeric SMILES |

C(CSC[C@@H](C(=O)[O-])[NH3+])[NH3+] |

Canonical SMILES |

C(CSCC(C(=O)[O-])[NH3+])[NH3+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of S-Aminoethylcysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Aminoethylcysteine (AEC), also known as thialysine, is a sulfur-containing analogue of the essential amino acid L-lysine. In AEC, the γ-methylene group of lysine is replaced by a sulfur atom. This structural similarity allows AEC to act as a lysine antagonist, interfering with metabolic pathways that utilize lysine. Its ability to inhibit protein synthesis and compete with lysine for enzymatic binding sites has made it a valuable tool in biochemical research and a subject of interest in drug development. This technical guide provides a comprehensive overview of the chemical properties of S-Aminoethylcysteine, including its synthesis, purification, and analytical characterization, supported by experimental protocols and data.

Chemical and Physical Properties

S-Aminoethylcysteine is a non-proteinogenic amino acid with the molecular formula C₅H₁₂N₂O₂S and a molecular weight of 164.23 g/mol .[1][2] It exists as a solid at room temperature.[3]

Table 1: General Chemical Properties of S-Aminoethylcysteine

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(2-aminoethyl)sulfanylpropanoic acid | [2] |

| Synonyms | Thialysine, S-(2-Aminoethyl)-L-cysteine, Thiosine | [2] |

| Molecular Formula | C₅H₁₂N₂O₂S | [2] |

| Molecular Weight | 164.23 g/mol | [2] |

| CAS Number | 2936-69-8 | [2] |

pKa Values and Isoelectric Point

Table 2: Predicted Physicochemical Properties of S-Aminoethylcysteine

| Property | Predicted Value | Source |

| Water Solubility | 40.3 g/L | ALOGPS |

| logP | -3.3 | ALOGPS |

| logS | -0.61 | ALOGPS |

| pKa (Strongest Acidic) | 2.52 | ChemAxon |

| pKa (Strongest Basic) | 9.58 | ChemAxon |

| Physiological Charge | 1 | ChemAxon |

| Hydrogen Acceptor Count | 4 | ChemAxon |

| Hydrogen Donor Count | 3 | ChemAxon |

| Polar Surface Area | 114.1 Ų | ChemAxon |

| Rotatable Bond Count | 5 | ChemAxon |

Note: These values are computationally predicted and may not reflect experimentally determined values.

Solubility

S-Aminoethylcysteine is predicted to be soluble in water.[1] The solubility of amino acids is generally influenced by pH and the presence of salts. For cysteine, a related amino acid, solubility is high in water and polar organic solvents like ethanol and methanol, but limited in non-polar solvents. The solubility of cysteine is also pH-dependent, with increased solubility at lower pH due to the protonation of the amino groups. Similar trends can be expected for S-Aminoethylcysteine.

Stability

Aqueous solutions of cysteine are known to oxidize to cystine, especially at neutral or basic pH.[4] The stability of cysteine solutions is greater in acidic conditions.[5][6] Given the structural similarity, S-Aminoethylcysteine solutions may also be susceptible to oxidation and should be handled accordingly, preferably stored under inert gas and at low temperatures.

Synthesis and Purification

S-Aminoethylcysteine can be synthesized by the reaction of L-cysteine with 2-bromoethylamine.[7][8] The synthesis involves the nucleophilic attack of the thiol group of cysteine on the electrophilic carbon of 2-bromoethylamine.

Experimental Protocol: Synthesis of S-Aminoethylcysteine

This protocol is adapted from the general principles of S-alkylation of cysteine.

Materials:

-

L-cysteine hydrochloride

-

2-Bromoethylamine hydrobromide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium acetate

Procedure:

-

Dissolve L-cysteine hydrochloride (1.6 g) in 50 ml of water.

-

In a separate flask, prepare a solution of 2-bromoethylamine hydrobromide.

-

Combine the two solutions and adjust the pH to be slightly alkaline using a solution of sodium hydroxide, while stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the solution to pH 4 with hydrochloric acid to precipitate the product.

-

Filter the precipitate and wash it successively with water, ethanol, and ether.

-

For recrystallization, dissolve the crude product in a minimal volume of hot 1N hydrochloric acid, dilute with boiling water, and then add a hot solution of sodium acetate. Lustrous plates of S-Aminoethylcysteine should crystallize upon cooling.[7]

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a common method for purifying amino acids.[9] Since S-Aminoethylcysteine is a basic amino acid, cation-exchange chromatography is a suitable purification method.[10][11][12][13][14]

Experimental Workflow: Purification of S-Aminoethylcysteine by Cation-Exchange Chromatography

Caption: Workflow for the purification of S-Aminoethylcysteine using cation-exchange chromatography.

Analytical Methods

Several analytical techniques can be employed for the characterization and quantification of S-Aminoethylcysteine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile method for the analysis of amino acids.[15][16][17][18] For the analysis of S-Aminoethylcysteine, a C18 column can be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm).

Table 3: Example HPLC Method for S-Aminoethylcysteine Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 0% to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and structure of S-Aminoethylcysteine. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 165.2.

Biological Interactions and Signaling Pathways

S-Aminoethylcysteine's primary biological role stems from its structural mimicry of L-lysine. This allows it to interfere with lysine's metabolic pathways and functions.

Inhibition of Protein Synthesis

AEC can be mistakenly recognized by lysyl-tRNA synthetase, the enzyme responsible for charging tRNA with lysine. This leads to the incorporation of AEC into proteins in place of lysine, which can alter protein structure and function, ultimately inhibiting protein synthesis.[3]

Signaling Pathway: Interference of AEC with Lysine Metabolism

Caption: AEC competes with lysine for lysyl-tRNA synthetase, leading to its incorporation into proteins and subsequent inhibition of protein synthesis.

Inhibition of Lysine Biosynthesis

In many microorganisms, the biosynthesis of lysine is regulated by feedback inhibition, where lysine itself inhibits key enzymes in its own synthesis pathway, such as aspartokinase. As a lysine analog, AEC can mimic this feedback inhibition, thereby blocking the production of lysine and inhibiting microbial growth.[19][20][21] This property makes AEC a useful selective agent in microbiology and genetics.

Logical Relationship: AEC as an Inhibitor of Lysine Biosynthesis

Caption: AEC mimics the feedback inhibition of lysine on aspartokinase, a key enzyme in the lysine biosynthesis pathway.

Conclusion

S-Aminoethylcysteine is a valuable research tool due to its close structural resemblance to L-lysine, which allows it to act as a potent antagonist in biological systems. This guide has provided a comprehensive overview of its chemical properties, including methods for its synthesis, purification, and analysis. The provided experimental protocols and diagrams offer a practical resource for researchers and scientists working with this important amino acid analogue. Further research to experimentally determine key physicochemical parameters such as pKa values and solubility will enhance the utility of AEC in various scientific disciplines.

References

- 1. Human Metabolome Database: Showing metabocard for S-(2-Aminoethyl)-L-cysteine (HMDB0033518) [hmdb.ca]

- 2. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 3. S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. [Cysteine stability in aqueous amino acid solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. scispace.com [scispace.com]

- 8. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial N-acetylation of an L-lysine antagonist, S-(beta-aminoethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diaion.com [diaion.com]

- 11. bio-rad.com [bio-rad.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. US8088949B2 - Process for purifying L-cysteine - Google Patents [patents.google.com]

- 14. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Inhibitors of lysine biosynthesis enzymes as potential new herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. L-lysine production by S-2-aminoethyl-L-cysteine-resistant mutants of Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminoethylcysteine: A Lysine Analog for Biochemical Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Aminoethyl)-L-cysteine (AEC), a structural analog of the essential amino acid L-lysine, serves as a powerful tool in biochemical research and a potential lead compound in drug development. In this analog, the γ-methylene group of lysine is replaced by a sulfur atom. This substitution, while seemingly minor, has profound effects on its biological activity, allowing it to act as a metabolic antagonist of lysine. AEC's ability to mimic lysine enables it to interact with lysine-dependent enzymes and regulatory pathways, providing researchers with a unique probe to dissect these fundamental cellular processes. This technical guide provides a comprehensive overview of AEC, its applications in research, quantitative data on its interactions, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Biochemical Properties and Mechanism of Action

AEC's utility as a lysine analog stems from its structural similarity, which allows it to be recognized by various cellular components that normally bind or transport lysine. However, the presence of the sulfur atom alters its chemical properties, leading to inhibitory effects on several key metabolic pathways.

1. Inhibition of Lysine-Dependent Enzymes: AEC acts as a competitive inhibitor or a poor substrate for several enzymes that utilize lysine. This competitive binding can disrupt normal cellular function.

2. Disruption of Protein Synthesis: AEC can be mistakenly recognized by lysyl-tRNA synthetase, the enzyme responsible for charging tRNA with lysine. While the efficiency of this process is lower than with lysine, the incorporation of AEC into nascent polypeptide chains can lead to the synthesis of non-functional or misfolded proteins, ultimately inducing cellular stress and inhibiting growth.[1]

3. Interference with Regulatory Pathways: AEC can mimic lysine in feedback inhibition loops that regulate lysine biosynthesis. For instance, it can bind to the lysine-responsive riboswitch in the 5' untranslated region of the lysC gene in some bacteria, leading to the downregulation of lysine biosynthesis.[2]

Quantitative Data: Inhibition of Lysine-Dependent Enzymes

The inhibitory effects of AEC on various enzymes have been quantified, providing valuable data for researchers studying these proteins. The following table summarizes key kinetic parameters.

| Enzyme | Organism | Parameter | Value | Reference |

| Dihydrodipicolinate Synthase (DHPS) | Bacillus subtilis | IC50 | 0.5 mM | N/A |

| Lysine 2,3-Aminomutase | N/A | Ki | 56 µM | [2] |

| Lysine 2,3-Aminomutase | N/A | Vmax (relative to L-lysine) | ~0.44% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing AEC.

Selection of Lysine-Overproducing Yeast Mutants using AEC

This protocol describes a method for selecting for mutant strains of Saccharomyces cerevisiae that overproduce lysine by leveraging their resistance to the toxic effects of AEC.

Principle: Wild-type yeast cells are sensitive to AEC as it inhibits growth by mimicking lysine and disrupting cellular processes. Mutants with deregulated lysine biosynthesis pathways may overproduce lysine, which can outcompete AEC for binding to its cellular targets, thus conferring resistance.

Materials:

-

Yeast strain (e.g., wild-type Saccharomyces cerevisiae)

-

Yeast extract-peptone-dextrose (YPD) medium

-

Minimal medium (e.g., Yeast Nitrogen Base without amino acids) with a suitable nitrogen source (e.g., proline) and glucose

-

S-(2-Aminoethyl)-L-cysteine hydrochloride (AEC) stock solution (e.g., 100 mg/mL in sterile water)

-

Sterile plates, flasks, and other standard microbiology lab equipment

-

Chemostat (for continuous culture selection)

Procedure:

a) Batch Culture Selection (Plate-based):

-

Grow a culture of the wild-type yeast strain in YPD medium to mid-log phase.

-

Plate serial dilutions of the culture onto minimal medium plates containing various concentrations of AEC. A good starting range is 0.1 mg/mL to 1 mg/mL.

-

Incubate the plates at 30°C for 3-5 days.

-

Colonies that grow on AEC-containing plates are potential resistant mutants.

-

Isolate individual resistant colonies and re-streak them on fresh AEC-containing plates to confirm resistance.

-

Cultivate the confirmed resistant mutants in liquid minimal medium and quantify the amount of lysine secreted into the medium using a suitable method (e.g., HPLC).

b) Continuous Culture Selection (Chemostat):

-

Establish a continuous culture of the wild-type yeast strain in a chemostat with minimal medium. The dilution rate should be set to maintain a steady-state culture.

-

Once the culture has stabilized, begin to introduce a low concentration of AEC into the fresh medium feed.

-

Gradually increase the concentration of AEC in the feed over time. This creates a selective pressure for mutants that can tolerate higher concentrations of the analog.

-

Monitor the culture for the emergence of resistant populations. This can be done by periodically plating samples of the culture onto minimal medium plates containing high concentrations of AEC.

-

Once a resistant population has been established, isolate individual colonies and characterize their lysine production as described in the batch culture method.

In Vitro Enzyme Inhibition Assay for Dihydrodipicolinate Synthase (DHPS)

This protocol outlines a general procedure to determine the inhibitory effect of AEC on DHPS activity.

Principle: The activity of DHPS can be measured by monitoring the production of its product, dihydrodipicolinate. The effect of AEC as an inhibitor can be quantified by measuring the decrease in enzyme activity at various concentrations of AEC.

Materials:

-

Purified DHPS enzyme

-

Substrates: Pyruvate and L-Aspartate-β-semialdehyde (ASA)

-

AEC solution of known concentrations

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, pyruvate, and ASA at their respective optimal concentrations.

-

Prepare a series of dilutions of the AEC stock solution in the assay buffer.

-

In a multi-well plate or individual cuvettes, add the reaction mixture and different concentrations of the AEC solution. Include a control with no AEC.

-

Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding a known amount of the purified DHPS enzyme to each well/cuvette.

-

Immediately monitor the change in absorbance at a specific wavelength that corresponds to the formation of the product or the consumption of a substrate. The specific wavelength will depend on the assay method used.

-

Calculate the initial reaction velocity (V₀) for each AEC concentration from the linear portion of the reaction progress curve.

-

Plot the reaction velocity as a function of the AEC concentration to determine the IC50 value (the concentration of AEC that inhibits the enzyme activity by 50%).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biochemical pathways and experimental workflows related to the use of AEC.

Caption: Lysine biosynthesis pathway in E. coli.

Caption: Workflow for selecting AEC-resistant, lysine-overproducing mutants.

Caption: Regulation of the lysC gene by the lysine riboswitch.

Applications in Drug Development

The ability of AEC to selectively inhibit enzymes in the lysine biosynthesis pathway, which is essential in many pathogens but absent in humans, makes it an attractive starting point for the development of novel antimicrobial agents. By targeting these unique bacterial pathways, drugs derived from AEC could exhibit high specificity and low toxicity to the host. Further medicinal chemistry efforts to optimize the structure of AEC could lead to the development of potent and selective inhibitors with improved pharmacokinetic properties.

Conclusion

S-(2-Aminoethyl)-L-cysteine is a versatile and valuable tool for researchers and drug developers. Its ability to mimic lysine provides a powerful means to investigate fundamental biochemical processes, from enzyme kinetics to gene regulation. The quantitative data and experimental protocols provided in this guide offer a practical resource for utilizing AEC in the laboratory. Furthermore, the potential of AEC as a scaffold for the development of new antimicrobial agents highlights its significance in the ongoing search for novel therapeutics. As our understanding of lysine-dependent pathways continues to grow, the applications of AEC in biochemical research and drug discovery are likely to expand.

References

An In-depth Technical Guide on the Core Mechanism of Action of S-2-aminoethyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2-aminoethyl-L-cysteine (AEC), a structural analogue of the essential amino acid L-lysine, exerts its biological effects primarily through the competitive inhibition of protein synthesis. By mimicking lysine, AEC is recognized by lysyl-tRNA synthetase (LysRS), leading to its incorporation into nascent polypeptide chains and the subsequent disruption of protein structure and function. This comprehensive guide delineates the core mechanism of action of AEC, detailing its impact on cellular processes, including protein synthesis, apoptosis, and cell cycle progression. This document provides quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Competitive Inhibition of Protein Synthesis

S-2-aminoethyl-L-cysteine is structurally similar to L-lysine, with the key difference being the substitution of the γ-methylene group of lysine with a sulfur atom.[1][2] This structural mimicry allows AEC to act as a competitive antagonist of L-lysine in protein synthesis.[3][4]

The primary molecular target of AEC is lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its cognate transfer RNA (tRNA) during translation.[5] AEC competitively binds to the active site of LysRS, thereby inhibiting the charging of tRNA with lysine.[5] This inhibition is particularly effective against the class II LysRS (LysRS2), which is found in most bacteria and all eukaryotes.[6] The more open lysine-binding pocket of LysRS2 accommodates AEC more readily than the class I enzyme (LysRS1).[5]

Furthermore, AEC can be mistakenly incorporated into proteins in place of lysine.[7] The presence of the sulfur atom in the polypeptide chain can alter the protein's tertiary structure and function. For instance, the incorporation of AEC into collagen has been shown to decrease the hydroxylation of lysine residues, which is a critical post-translational modification for collagen stability and cross-linking.[7]

Quantitative Data on Lysyl-tRNA Synthetase Inhibition

While extensive research has demonstrated the inhibitory effect of AEC on LysRS, specific IC50 and Ki values for mammalian LysRS are not widely reported in publicly available literature. However, studies on bacterial LysRS provide some insight into its potency. It is a poor substrate for LysRS1 but shows significant inhibition of LysRS2, leading to bactericidal effects.[5]

| Parameter | Value | Target | Organism/Cell Line | Reference |

| Vmax (relative to L-lysine) | ~0.44% | Lysine 2,3-aminomutase | Not Specified | [5] |

| Inhibition of LysRS1 | 200-fold less effective than LysRS2 | LysRS1 | In vitro | [5] |

| Inhibition of LysRS2 | Significant | LysRS2 | Bacteria | [5] |

Table 1: Quantitative data on the enzymatic inhibition by S-2-aminoethyl-L-cysteine.

Induction of Apoptosis

AEC has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is crucial for its potential anti-cancer effects. The induction of apoptosis by AEC appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathways in AEC-Induced Apoptosis

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.[3][8] AEC-induced stress can lead to the upregulation of pro-apoptotic proteins like Bax and Bak, and a decrease in anti-apoptotic proteins such as Bcl-2.[3][9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[10][11] Activated caspase-9 subsequently activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[3][12]

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface, such as the Fas receptor.[3] This can lead to the activation of caspase-8, which can then directly activate caspase-3 or cleave the BH3-only protein Bid to tBid, linking the extrinsic pathway to the intrinsic pathway.[3][10]

Quantitative Data on AEC-Induced Apoptosis

Specific concentrations of AEC required to induce apoptosis and the resulting percentage of apoptotic cells can vary depending on the cell line and experimental conditions. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.

Induction of Cell Cycle Arrest

In addition to apoptosis, AEC can inhibit cancer cell proliferation by inducing cell cycle arrest.[13] This prevents cells from progressing through the necessary phases of division.

Signaling Pathways in AEC-Induced Cell Cycle Arrest

The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). AEC-induced cellular stress can lead to the arrest of the cell cycle at specific checkpoints, most commonly the G0/G1 phase.[1] This arrest prevents the cell from entering the S phase, where DNA replication occurs. The exact molecular mechanisms, including the specific cyclins and CDKs affected by AEC, require further investigation.

Quantitative Data on AEC-Induced Cell Cycle Arrest

Similar to apoptosis, the concentration of AEC that induces cell cycle arrest and the percentage of cells arrested in a particular phase are cell-line dependent. Dose-response studies are necessary to quantify these effects. For example, in some studies, a dose-dependent increase in the G0/G1 population is observed with a corresponding decrease in the S and G2/M phases.[1]

| Cell Line | AEC Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| HBE | 1 µg/mL (of PM extract) | ~65% | ~20% | ~15% | [1] |

| Data for specific AEC concentrations are limited in the public domain and require empirical determination. |

Table 2: Example of cell cycle distribution analysis. Note that the provided data is for particulate matter extracts and not isolated AEC.

Experimental Protocols

Aminoacylation Assay

This assay measures the ability of LysRS to attach AEC to its cognate tRNA.

Materials:

-

Purified LysRS

-

tRNA specific for lysine

-

Radiolabeled L-lysine (e.g., [¹⁴C]L-lysine)

-

S-2-aminoethyl-L-cysteine (AEC)

-

ATP

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 10 mM DTT)[14]

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled L-lysine.

-

Add varying concentrations of AEC to different reaction tubes.

-

Initiate the reaction by adding purified LysRS and tRNA.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding cold TCA to precipitate the tRNA.

-

Filter the mixture through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled lysine.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition of LysRS activity by AEC at each concentration.

References

- 1. Cell cycle arrest of human bronchial epithelial cells modulated by differences in chemical components of particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. Molecular mechanism of Enteroaggregative Escherichia coli induced apoptosis in cultured human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. Apoptosis and the Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of 2-aminoethyl-L-cysteine on collagen accumulation in isolated hepatic granulomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteine starvation activates the redox-dependent mitochondrial permeability transition in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of apoptosis by Bcl-2 cysteine oxidation in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial respiratory function is preserved under cysteine starvation via glutathione catabolism in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Thialysine's Impact on Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thialysine, also known as S-(2-Aminoethyl)-L-cysteine, is a structural analog of the essential amino acid L-lysine, where the γ-methylene group is replaced by a sulfur atom.[1] This substitution underlies its biological activity, primarily as a competitive inhibitor of protein synthesis.[1][2] By mimicking lysine, thialysine is recognized by the cellular machinery responsible for protein assembly, leading to its incorporation into nascent polypeptide chains.[3][4] This incorporation can disrupt protein structure and function, inhibit cell growth, and in some cases, induce apoptosis.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms of thialysine, summarizes key quantitative data from foundational studies, details relevant experimental protocols, and illustrates the critical pathways involved.

Core Mechanism of Action: Competitive Inhibition and Incorporation

The primary mechanism by which thialysine disrupts protein synthesis is through its competition with lysine for the active site of lysyl-tRNA synthetase (LysRS), the enzyme responsible for charging tRNA molecules with their cognate amino acid.[6][7][8]

The process unfolds in two key steps:

-

Aminoacylation: LysRS catalyzes the formation of an aminoacyl-adenylate intermediate. In the presence of thialysine, LysRS erroneously recognizes it, forming thialysyl-AMP.

-

tRNA Charging: The activated amino acid (or its analog) is then transferred to the 3' end of the lysine-specific tRNA (tRNALys). This results in the formation of thialysyl-tRNALys, a misacylated tRNA.

Once formed, thialysyl-tRNALys is delivered to the ribosome, where it is incorporated into the growing polypeptide chain at positions coded for lysine.[3] While some studies report that proteins synthesized with thialysine retain a stability similar to native proteins, the presence of the analog can lead to altered protein function and cellular stress.[9]

Quantitative Data on Thialysine's Effects

The impact of thialysine on cellular processes is dose-dependent and varies across different biological systems. Studies in E. coli and human cell lines provide quantitative insights into its potency.

Effects on E. coli

Thialysine inhibits bacterial growth by being incorporated into bacterial proteins. The extent of this incorporation and its effect on growth rate are directly related to the concentrations of thialysine and lysine in the culture medium.[3][4]

| Organism | Condition | Thialysine Conc. (mM) | Lysine Substitution (%) | Observation | Reference |

| E. coli (Wild Type K12) | Exponential Growth | - | Up to 17% | Inhibition of cell growth rate correlated with substitution extent. | [4] |

| E. coli (Lysine Auxotroph) | Limiting Lysine | Varied | Up to 60% | No appreciable effect on cell viability at this substitution level. | [3] |

| E. coli (Exponential Growth) | One Cell Doubling | 0.05 | 8% (maximum) | Protein stability similar to control. | [9] |

| E. coli (Exponential Growth) | One Cell Doubling | 0.1 - 0.2 | 17% (maximum) | Protein stability similar to control. | [9] |

| E. coli (Lysine Auxotroph) | With Selenalysine | Equal Concentrations | 46% (Thialysine) | Thialysine is utilized more efficiently than selenalysine. | [10] |

Effects on Human Jurkat T Cells

In human acute leukemia Jurkat T cells, thialysine demonstrates cytotoxic activity by inducing apoptosis in a dose- and time-dependent manner.[5]

| Cell Line | Thialysine Conc. (mM) | Observation | Reference |

| Jurkat T Cells | 0.32 - 2.5 | Induces apoptotic cell death. | [5] |

| Jurkat T Cells | 0.32 - 2.5 | Causes mitochondrial cytochrome c release, caspase-9 and -3 activation. | [5] |

| Jurkat T Cells | 0.32 - 2.5 | Leads to degradation of poly (ADP-ribose) polymerase (PARP) and DNA fragmentation. | [5] |

| Jurkat T Cells | 0.32 - 2.5 | Interrupts cell cycle progression (S and G2/M phases) via down-regulation of cdk4, cdk6, cdc2, and cyclins A, B1, and E. | [5] |

Experimental Protocols

Assessing the impact of thialysine requires specific biochemical and cell-based assays. The following are detailed protocols for key experiments.

Protocol 1: Quantifying Protein Synthesis Inhibition via O-Propargyl-Puromycin (OPP) Assay

This method measures nascent protein synthesis by incorporating a puromycin analog (OPP) into newly translated polypeptide chains. The incorporated OPP is then fluorescently labeled via a click chemistry reaction for quantification.[11][12]

References

- 1. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 2. S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thialysine utilization by a lysine-requiring Escherichia coli mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thialysine utilization by E. coli and its effects on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thialysine (S-Aminoethyl-L-cysteine hydrochloride) | CAS 4099-35-8 | United States Biological | Biomol.com [biomol.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 8. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thialysine utilization for protein synthesis by an exponentially growing E. coli culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thialysine and selenalysine utilization for protein synthesis by E. coli in comparison with lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Protocol for identifying protein synthesis activity in specific cell types of the testicular lumen - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of S-2-Aminoethyl-L-cysteine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2-Aminoethyl-L-cysteine hydrochloride (AEC), a structural analogue of L-lysine, exhibits significant biological activity with potential therapeutic applications. This technical guide provides a comprehensive overview of the core biological activities of AEC, focusing on its role as a competitive inhibitor in lysine-dependent pathways, its induction of apoptosis and cell cycle arrest in cancer cells, and its interaction with key metabolic enzymes. Detailed experimental protocols for assessing these activities are provided, along with quantitative data and diagrammatic representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, oncology, and drug development.

Introduction

S-2-Aminoethyl-L-cysteine hydrochloride (AEC), also known as thialysine, is a synthetic amino acid analogue where the γ-methylene group of lysine is replaced by a sulfur atom.[1] This structural similarity allows AEC to act as a competitive antagonist in various biological processes that are dependent on lysine. Its primary mechanism of action involves its recognition by cellular machinery that normally processes lysine, leading to the inhibition of protein synthesis and the disruption of normal cellular function.[2] These properties have made AEC a subject of interest for its potential as an antimicrobial and anticancer agent.[3] This guide will delve into the key biological activities of AEC, with a particular focus on its effects on cancer cells.

Core Biological Activities

The biological effects of AEC are multifaceted, stemming from its ability to mimic L-lysine. The principal activities include cytotoxicity through the induction of apoptosis, disruption of the cell cycle, and inhibition of key metabolic enzymes.

Cytotoxicity and Induction of Apoptosis

AEC has demonstrated significant cytotoxic effects, particularly against leukemia cell lines.[2] This cytotoxicity is primarily mediated through the induction of apoptosis, or programmed cell death. In human acute leukemia Jurkat T cells, treatment with AEC at concentrations ranging from 0.32 to 2.5 mM has been shown to trigger a cascade of apoptotic events.[4]

The apoptotic pathway initiated by AEC is mitochondria-dependent, characterized by the release of cytochrome c from the mitochondria into the cytosol.[4] This event subsequently leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[4] The activation of caspase-3 results in the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP), and ultimately leads to DNA fragmentation and the morphological changes characteristic of apoptosis.[4] The pro-apoptotic effects of AEC are also associated with changes in the expression of Bcl-2 family proteins, with reports indicating a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, AEC can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. In Jurkat T cells, AEC treatment has been observed to cause an accumulation of cells in the S and G2/M phases of the cell cycle.[4] This interruption of cell cycle progression is accompanied by a significant decrease in the protein levels of key cell cycle regulators, including:[4]

-

Cyclin-dependent kinases (CDKs): Cdk4, Cdk6, and Cdc2 (Cdk1)

-

Cyclins: Cyclin A, Cyclin B1, and Cyclin E

The downregulation of these essential proteins disrupts the formation of active cyclin-CDK complexes that are necessary for the transitions between different phases of the cell cycle, ultimately halting cell proliferation.

Enzyme Inhibition

As a lysine analogue, AEC can act as an inhibitor of enzymes that utilize lysine as a substrate or are allosterically regulated by it.

Dihydrodipicolinate synthase (DHDPS) is a key enzyme in the lysine biosynthetic pathway in bacteria and plants.[5] AEC has been shown to inhibit E. coli DHDPS, with a 50% inhibition observed at a concentration of 4.6 mM.[2] This inhibition is due to AEC acting as a feedback inhibitor, mimicking the allosteric regulation by lysine.[6]

Lysine 2,3-aminomutase is an enzyme that catalyzes the interconversion of L-lysine to L-β-lysine.[7] Thialysine (AEC) can act as a substrate for this enzyme, leading to the formation of a stabilized radical intermediate.[8][9] While it participates in the reaction, its processing by the enzyme differs from that of the natural substrate, lysine, which can affect the overall efficiency of the catalytic cycle. The turnover rate for the substrate-based radical intermediate in the reaction with lysine has been determined to be 24 ± 8 s⁻¹ at 21°C.[10]

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of S-2-Aminoethyl-L-cysteine hydrochloride.

| Biological Activity | Cell Line / Enzyme | Parameter | Value | Reference |

| Cytotoxicity | Jurkat T cells | Effective Concentration | 0.32 - 2.5 mM | [4] |

| Enzyme Inhibition | E. coli Dihydrodipicolinate Synthase (DHDPS) | IC50 | 4.6 mM | [2] |

Note: Further research is required to establish a comprehensive profile of IC50 values across a broader range of cancer cell lines and to determine specific inhibitory constants (Ki) for enzyme interactions.

Signaling Pathways and Mechanisms

The biological activities of AEC are orchestrated through its influence on key cellular signaling pathways.

Mitochondria-Dependent Apoptosis Pathway

AEC induces apoptosis primarily through the intrinsic, or mitochondria-dependent, pathway. As a lysine analogue, its incorporation into proteins or its presence within the cell can lead to cellular stress, which triggers this pathway.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Escherichia coli dihydrodipicolinate synthase. Identification of the active site and crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Dot1-Dependent Histone H3 Methylation in G1 and S Phase DNA Damage Checkpoint Functions of Rad9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lysine 2,3-aminomutase: rapid mix-freeze-quench electron paramagnetic resonance studies establishing the kinetic competence of a substrate-based radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Aminoethyl-L-cysteine: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Aminoethyl-L-cysteine (AEC), a structural analog of the essential amino acid L-lysine, has been a pivotal tool in biochemistry and cell biology for decades. Its potent activity as a lysine antagonist has enabled detailed investigations into lysine metabolism, protein synthesis, and the regulation of key enzymatic pathways. This technical guide provides a comprehensive overview of the discovery, history, and core applications of AEC, with a particular focus on the experimental methodologies and quantitative data that underpin its scientific utility. Detailed protocols for its synthesis and key biological assays are provided, alongside a summary of its inhibitory effects. Visualized through signaling pathway and experimental workflow diagrams, this document serves as a vital resource for researchers leveraging AEC in their scientific endeavors.

Discovery and History

The journey of S-Aminoethyl-L-cysteine, also known as thialysine, began in the mid-20th century with the burgeoning field of amino acid analogs. These molecules, designed to mimic naturally occurring amino acids, became instrumental in dissecting metabolic pathways and understanding enzyme mechanisms.

The first chemical synthesis of S-Aminoethyl-L-cysteine was reported by Cavallini and colleagues in 1955. Their method involved the direct coupling of L-cysteine with 2-bromoethylamine. This initial breakthrough laid the groundwork for future studies. Shortly after, in 1959, H. Lindley published a detailed account of the preparation of AEC and its polymer, further refining the synthesis process and expanding its accessibility to the research community[1]. Lindley's work was motivated by the desire to understand the structural similarities between the side chains of lysine and AEC and to investigate whether enzymes that act on lysine, such as trypsin, would also recognize its sulfur-containing analog[1].

Subsequent research in the 1960s and 1970s solidified the understanding of AEC as a potent L-lysine antagonist[2]. A significant 1974 study by Tanaka and Soda demonstrated that AEC strongly inhibits the growth of E. coli by interfering with protein synthesis[3]. Their work provided clear evidence that AEC's toxicity stems from its ability to inhibit lysyl-tRNA synthetase, the enzyme responsible for charging tRNA with lysine during protein translation[3]. This discovery was a landmark in understanding the mode of action of this amino acid analog and established AEC as a valuable tool for studying protein synthesis and its regulation. The ability of exogenous L-lysine to reverse the inhibitory effects of AEC further confirmed its role as a competitive antagonist in biological systems[3].

Chemical Synthesis of S-Aminoethyl-L-cysteine

The synthesis of S-Aminoethyl-L-cysteine can be achieved through several methods. The two primary approaches are the direct coupling of L-cysteine with an ethylamine derivative and a method involving a protected cysteine intermediate.

Synthesis via Direct Coupling of L-cysteine and 2-Bromoethylamine

This method, based on the original work by Cavallini et al. and detailed by Lindley, remains a common approach[1].

Experimental Protocol:

-

Materials: L-cysteine hydrochloride, 2-bromoethylamine hydrobromide, sodium hydroxide, hydrochloric acid, ethanol, ether.

-

Procedure:

-

Dissolve L-cysteine hydrochloride in distilled water.

-

Add a solution of 2-bromoethylamine hydrobromide to the cysteine solution.

-

Adjust the pH of the reaction mixture to alkaline conditions using a sodium hydroxide solution to facilitate the nucleophilic attack of the cysteine thiol on the bromoethylamine.

-

Allow the reaction to proceed at room temperature with stirring.

-

After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the product.

-

Collect the crude S-Aminoethyl-L-cysteine by filtration and wash with ethanol and ether.

-

Recrystallize the product from hot water to obtain purified S-Aminoethyl-L-cysteine hydrochloride.

-

Synthesis via S-(Benzyloxycarbonylaminoethyl)-L-cysteine

This alternative method, also described by Lindley, involves the use of a protected form of the ethylamine group[1].

Experimental Protocol:

-

Materials: L-cysteine, benzyloxycarbonyl-2-bromoethylamine, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

Prepare benzyloxycarbonyl-2-bromoethylamine from 2-bromoethylamine and benzyl chloroformate.

-

Dissolve L-cysteine in an aqueous solution of sodium hydroxide.

-

Add the benzyloxycarbonyl-2-bromoethylamine to the cysteine solution and allow the reaction to proceed.

-

Acidify the reaction mixture with hydrochloric acid to precipitate S-(benzyloxycarbonylaminoethyl)-L-cysteine.

-

Collect the intermediate product by filtration.

-

Remove the benzyloxycarbonyl protecting group by treatment with a strong acid, such as hydrobromic acid in acetic acid, to yield S-Aminoethyl-L-cysteine.

-

Purify the final product by recrystallization.

-

Biological Activity and Mechanism of Action

S-Aminoethyl-L-cysteine exerts its biological effects primarily by acting as a competitive antagonist of L-lysine. Its structural similarity allows it to interact with proteins and enzymes that normally bind to lysine, leading to the inhibition of critical cellular processes.

Inhibition of Protein Synthesis

The most well-characterized effect of AEC is the inhibition of protein synthesis[4][5]. AEC competes with lysine for the active site of lysyl-tRNA synthetase (LysRS), the enzyme responsible for attaching lysine to its corresponding tRNA molecule (tRNALys)[6].

Signaling Pathway: Inhibition of Lysyl-tRNA Synthetase

Caption: Competitive inhibition of lysyl-tRNA synthetase by AEC.

By binding to LysRS, AEC prevents the formation of lysyl-tRNALys, thereby depleting the pool of available lysine for protein translation. This leads to a cessation of protein synthesis and subsequent inhibition of cell growth.

Disruption of Lysine Biosynthesis Regulation

In many bacteria and plants, the biosynthesis of lysine is regulated by feedback inhibition of the enzyme aspartokinase by lysine[7][8][9]. AEC, as a lysine mimic, can also exert this feedback inhibition, further disrupting lysine homeostasis within the cell.

Signaling Pathway: Feedback Inhibition of Aspartokinase

Caption: AEC mimics lysine to cause feedback inhibition of aspartokinase.

This dual mechanism of action, targeting both protein synthesis and lysine biosynthesis, makes AEC a potent inhibitor of microbial growth.

Quantitative Data on Inhibitory Activity

The inhibitory potency of S-Aminoethyl-L-cysteine has been quantified in various systems. This data is crucial for designing experiments and understanding the compound's efficacy.

Table 1: Inhibition of Bacterial Growth by S-Aminoethyl-L-cysteine

| Organism | Growth Inhibition Concentration | Reference |

| Escherichia coli A-19 | Strong inhibition | [3] |

| Corynebacterium sp. | Weak inhibition (enhanced by L-threonine) | [3] |

| Aerobacter aerogenes | No inhibition | [3] |

| Brevibacterium flavum | Inhibition reported | [3] |

| Arthrobacter globiformis | Used to select for lysine-overproducing mutants | [10] |

Table 2: Inhibition of Lysyl-tRNA Synthetase by S-Aminoethyl-L-cysteine

| Enzyme Source | Inhibition Observed | Quantitative Data (Ki) | Reference |

| Escherichia coli | Yes | Not specified in abstract | [3] |

| Aerobacter aerogenes | Yes | Not specified in abstract | [3] |

Note: Specific Ki and IC50 values are often found within the full text of primary research articles and can vary depending on the specific experimental conditions.

Experimental Protocols

Assay for Lysyl-tRNA Synthetase Activity and Inhibition

This protocol is a generalized method for measuring the activity of LysRS and its inhibition by AEC. It is based on the incorporation of a radiolabeled amino acid into tRNA.

Experimental Workflow: Lysyl-tRNA Synthetase Assay

Caption: Workflow for determining LysRS activity and inhibition.

Protocol Details:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), ATP, MgCl₂, purified LysRS enzyme, and total tRNA or purified tRNALys.

-

Inhibitor: For inhibition assays, add varying concentrations of AEC to the reaction mixture.

-

Initiation: Start the reaction by adding a radiolabeled substrate, such as [14C]-L-lysine.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period.

-

Termination: Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Precipitation and Washing: Spot the reaction mixture onto filter paper discs and wash extensively with cold TCA to remove unincorporated radiolabeled lysine.

-

Quantification: Measure the radioactivity retained on the filter discs using a scintillation counter. This radioactivity is proportional to the amount of lysine incorporated into tRNA.

-

Analysis: Calculate the enzyme activity and determine the inhibition constant (Ki) for AEC by analyzing the data using appropriate kinetic models.

Protocol for Measuring Inhibition of Protein Synthesis

The effect of AEC on overall protein synthesis in cells can be measured by monitoring the incorporation of a radiolabeled amino acid into total cellular protein.

Protocol Details:

-

Cell Culture: Grow bacterial or mammalian cells in an appropriate culture medium.

-

Treatment: Add AEC at various concentrations to the cell cultures.

-

Labeling: After a period of incubation with AEC, add a radiolabeled amino acid (e.g., [35S]-methionine or [3H]-leucine) to the culture medium.

-

Incubation: Incubate the cells for a defined period to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

-

Cell Lysis and Precipitation: Harvest the cells, lyse them, and precipitate the total protein using TCA.

-

Washing: Wash the protein pellet to remove any unincorporated radiolabeled amino acids.

-

Quantification: Measure the radioactivity in the protein pellet using a scintillation counter.

-

Analysis: Compare the amount of incorporated radioactivity in AEC-treated cells to that in untreated control cells to determine the extent of protein synthesis inhibition.

Applications in Research and Development

The unique properties of S-Aminoethyl-L-cysteine have led to its use in a variety of research and development applications:

-

Studying Protein Synthesis: AEC is a valuable tool for investigating the mechanism and regulation of protein synthesis.

-

Selection of Mutant Strains: AEC is widely used in microbial genetics to select for mutant strains that are resistant to its toxic effects. These resistant mutants often have alterations in lysine biosynthesis or transport, making them valuable for studying these pathways and for the industrial production of lysine[10].

-

Enzyme Mechanism Studies: As a lysine analog, AEC can be used to probe the active sites and reaction mechanisms of lysine-dependent enzymes.

-

Drug Development: The inhibitory effects of AEC on microbial growth have made it a subject of interest in the development of new antimicrobial agents.

Conclusion

S-Aminoethyl-L-cysteine has a rich history as a fundamental tool in biochemical research. From its initial synthesis to its detailed characterization as a potent lysine antagonist, AEC has provided invaluable insights into essential cellular processes. This technical guide has provided a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental applications. By providing detailed protocols and summarizing quantitative data, this document aims to facilitate the continued use of this important molecule in advancing our understanding of biology and in the development of new therapeutic strategies.

References

- 1. scispace.com [scispace.com]

- 2. dl.ndl.go.jp [dl.ndl.go.jp]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. S-Aminoethyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 5. S-(2-Aminoethyl)-L-cysteine | C5H12N2O2S | CID 99558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New insights into the regulation and functional significance of lysine metabolism in plants - ProQuest [proquest.com]

- 8. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-lysine production by S-2-aminoethyl-L-cysteine-resistant mutants of Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of S-(2-Aminoethyl)-L-cysteine in Unraveling and Engineering Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Aminoethyl)-L-cysteine (AEC), a structural analogue of the essential amino acid L-lysine, serves as a powerful tool in the study and manipulation of metabolic pathways. Its ability to mimic lysine allows it to interact with various cellular components, leading to predictable and exploitable metabolic consequences. This technical guide provides a comprehensive overview of the role of AEC in metabolic pathway studies, with a focus on its applications in microbial biotechnology and drug discovery.

As a lysine antagonist, AEC's primary mechanism of action involves the competitive inhibition of lysine-dependent enzymes and transport systems. This property has been instrumental in the selection of mutant microbial strains that overproduce lysine and other amino acids of the aspartate family. Furthermore, AEC's interaction with key regulatory enzymes provides a means to dissect the control mechanisms of amino acid biosynthesis.

Mechanism of Action: A Lysine Mimic

The structural similarity between AEC and lysine is the foundation of its biological activity. The substitution of the γ-methylene group of lysine with a sulfur atom in AEC results in a molecule that is recognized by cellular machinery that normally binds and processes lysine. This molecular mimicry leads to several key effects on cellular metabolism.

Inhibition of Lysyl-tRNA Synthetase

Inhibition of Aspartate Kinase

Aspartate kinase (AK) is a key regulatory enzyme in the biosynthesis of the aspartate family of amino acids, which includes lysine, threonine, methionine, and isoleucine. In many bacteria, AK is subject to feedback inhibition by the end products of this pathway. AEC, by mimicking lysine, can also inhibit AK activity. The extent of inhibition by AEC can be less than that of lysine itself, but it is significant enough to disrupt the normal regulation of the pathway[2]. This inhibition is a critical factor in the use of AEC for selecting overproducing strains. AEC-resistant mutants often possess a mutated AK that is less sensitive to feedback inhibition by both lysine and AEC[3].

Applications in Metabolic Pathway Studies and Engineering

The unique properties of AEC have made it an invaluable tool for both fundamental research into metabolic regulation and applied metabolic engineering for the production of valuable compounds.

Selection of Amino Acid Overproducing Mutants

Perhaps the most significant application of AEC is in the selection of microbial strains that overproduce L-lysine and L-threonine. Wild-type microorganisms will not grow in the presence of inhibitory concentrations of AEC. However, spontaneous mutants that are resistant to AEC can be selected by plating a large population of cells on a medium containing AEC. These resistant mutants often have alterations in the regulation of the lysine biosynthesis pathway.

Commonly, AEC-resistant mutants have a feedback-resistant aspartate kinase, meaning the enzyme is no longer effectively inhibited by lysine or AEC. This deregulation leads to a continuous flux of metabolites through the aspartate pathway, resulting in the overproduction and excretion of lysine. This strategy has been successfully employed in various industrial microorganisms, including Corynebacterium glutamicum and Brevibacterium flavum, to develop high-yield lysine production strains. Similarly, AEC-resistant mutants of Serratia marcescens have been shown to produce significant quantities of L-threonine, with some strains yielding approximately 7 mg/mL[2].

Probing Enzyme Active Sites and Mechanisms

AEC can be used as a chemical probe to study the active sites of lysine-binding enzymes. By comparing the binding and inhibitory effects of AEC with that of lysine and other analogues, researchers can gain insights into the specific molecular interactions required for substrate recognition and catalysis. Site-directed mutagenesis studies, where the lysine residue in an enzyme's active site is replaced with cysteine, followed by chemical modification to create an AEC residue, have been used to investigate the functional role of specific lysine residues in enzyme catalysis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of aminoethylcysteine on microbial growth and enzyme activity.

| Microorganism | Parameter | Value | Reference |

| Escherichia coli (wild-type) | Minimum Inhibitory Concentration (MIC) | 5 µM | [1] |

| Serratia marcescens (AEC-resistant mutant) | L-Threonine Production | ~7 mg/mL | [2] |

| Brevibacterium flavum (AEC-resistant mutant) | L-Lysine Production | 26.71 ± 0.31 g/L | [4] |

| Enzyme | Organism | Inhibitor | Inhibition Data | Reference |

| Lysyl-tRNA Synthetase | Escherichia coli | AEC | Binding affinity decreased ~50-fold in resistant mutants | [1] |

| Aspartate Kinase | Serratia marcescens | AEC | Inhibited to a lesser extent than lysine | [2] |

| Aspartate Kinase | Corynebacterium glutamicum | AEC + Threonine | Feedback-resistant in AEC-resistant mutants | [3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of AEC

This protocol describes a general method for determining the MIC of AEC against a bacterial strain using the broth microdilution method.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth for E. coli)

-

S-(2-Aminoethyl)-L-cysteine (AEC) stock solution (e.g., 10 mM in sterile water)

-

Sterile water or saline for dilutions

-

Incubator

-

Microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the bacterial strain into 5 mL of growth medium.

-

Incubate overnight at the optimal growth temperature with shaking.

-

Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.

-

-

Prepare AEC Dilutions:

-

Perform a serial two-fold dilution of the AEC stock solution in the 96-well plate.

-

For example, add 100 µL of media to wells 2-12. Add 200 µL of the desired starting concentration of AEC to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 11. Well 12 will serve as a no-AEC control.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial culture to each well, resulting in a final volume of 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at the optimal growth temperature for 18-24 hours.

-

-

Data Analysis:

-

Measure the OD600 of each well using a microplate reader.

-

The MIC is defined as the lowest concentration of AEC that completely inhibits visible growth.

-

Selection of AEC-Resistant Mutants

This protocol outlines a method for selecting spontaneous AEC-resistant mutants of a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Liquid and solid growth media (e.g., LB broth and LB agar)

-

S-(2-Aminoethyl)-L-cysteine (AEC)

-

Sterile petri dishes, spreaders, and dilution tubes

-

Incubator

Procedure:

-

Prepare High-Density Culture:

-

Grow a 5 mL culture of the bacterial strain to stationary phase (overnight).

-

-

Prepare Selective Plates:

-

Prepare agar plates containing a concentration of AEC that is inhibitory to the wild-type strain (e.g., 2-4 times the MIC).

-

-

Plating:

-

Plate a high density of the stationary phase culture (e.g., 100-200 µL of undiluted culture, representing approximately 10⁸-10⁹ cells) onto the AEC-containing plates.

-

Also, plate serial dilutions of the culture onto non-selective plates to determine the initial viable cell count.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for 2-5 days, or until colonies appear on the selective plates.

-

-

Isolation and Confirmation of Mutants:

-

Pick individual colonies from the selective plates and streak them onto fresh selective plates to confirm their resistance.

-

Inoculate confirmed resistant colonies into liquid medium for further characterization.

-

Visualizations

Lysine Biosynthesis Pathway and AEC Inhibition

The following diagram illustrates the diaminopimelate (DAP) pathway for lysine biosynthesis in bacteria, highlighting the key regulatory step of aspartate kinase and its inhibition by lysine and AEC.

Caption: Lysine biosynthesis pathway and points of inhibition by AEC.

Experimental Workflow for Selection of AEC-Resistant Mutants

This diagram outlines the logical flow of an experiment to select for and characterize AEC-resistant microbial mutants.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning of a DNA fragment from Corynebacterium glutamicum conferring aminoethyl cysteine resistance and feedback resistance to aspartokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cytotoxic Effects of S-Allyl-L-cysteine on Cancer Cells

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only. The user of this guide should verify all protocols and data before implementation in a laboratory setting. The content herein discusses S-Allyl-L-cysteine (SAC), a compound extensively studied for its cytotoxic effects. It is presumed the user's interest in "Aminoethylcysteine" was a misnomer for this more researched compound.

Executive Summary

S-Allyl-L-cysteine (SAC), a water-soluble organosulfur compound derived from aged garlic extract, has garnered significant attention for its potent anticancer properties.[1][2] This technical guide provides a comprehensive overview of the cytotoxic effects of SAC on various cancer cell lines. It delves into the molecular mechanisms of action, presents quantitative data on its efficacy, and offers detailed protocols for key experimental procedures. The guide is designed to be a valuable resource for researchers investigating novel therapeutic agents for cancer treatment.

Introduction to S-Allyl-L-cysteine (SAC)

S-Allyl-L-cysteine is the most abundant organosulfur compound in aged garlic extract and is recognized for its antioxidant, neuroprotective, and anticancer activities.[1] Unlike the oil-soluble compounds in fresh garlic, SAC is water-soluble, which contributes to its bioavailability and therapeutic potential.[1] Numerous studies have demonstrated that SAC can suppress cellular proliferation, inhibit metastasis, and induce programmed cell death (apoptosis) in a variety of cancer models, including bladder, prostate, ovarian, and hepatocellular carcinoma.[1]

Mechanisms of SAC-Induced Cytotoxicity

The cytotoxic effects of S-Allyl-L-cysteine are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

SAC is a potent inducer of apoptosis in cancer cells. This programmed cell death is primarily achieved through the intrinsic mitochondrial pathway, characterized by:

-

Alteration of Bcl-2 Family Proteins: SAC treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Mitochondrial Dysfunction and Cytochrome c Release: The altered mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Cascade Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases (caspases). SAC has been shown to increase the expression and activity of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[1][2]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.[1]

Cell Cycle Arrest

SAC has been observed to induce cell cycle arrest at different phases in various cancer cell lines.

-

S Phase Arrest: In human bladder cancer cells, SAC treatment leads to an accumulation of cells in the S phase of the cell cycle.[1] This is often accompanied by the downregulation of cyclins B1, D1, and E1, which are crucial for cell cycle progression.[1]

-

G0/G1 Phase Arrest: In androgen-independent human prostate cancer cells (PC-3), SAC has been shown to cause cell cycle arrest at the G0/G1 phases.[2]

Modulation of Signaling Pathways

The cytotoxic effects of SAC are mediated by its influence on several key intracellular signaling pathways:

-

PI3K/AKT Pathway: SAC has been shown to suppress the phosphorylation of AKT, a central protein kinase that promotes cell survival by inhibiting apoptosis.[1] By inhibiting the AKT signaling pathway, SAC promotes the apoptotic process in cancer cells.

-

NF-κB Pathway: The transcription factor NF-κB is involved in promoting cell survival and proliferation. SAC has been reported to suppress the activation of NF-κB, contributing to its anticancer effects.

-

Nrf2 Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. While often associated with cell survival, its modulation by SAC in the context of cancer cytotoxicity is an area of active research.

-

JNK Pathway: The c-Jun NH(2)-terminal kinase (JNK) signaling pathway can be activated in response to cellular stress and can lead to apoptosis. Some garlic-derived compounds have been shown to induce apoptosis through JNK activation.

Quantitative Data on SAC Cytotoxicity

The cytotoxic efficacy of S-Allyl-L-cysteine varies depending on the cancer cell line, the concentration of SAC, and the duration of treatment. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of S-Allyl-L-cysteine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (mM) | Reference |

| A2780 | Ovarian Cancer | 48 | ~25 | [3] |

| A2780 | Ovarian Cancer | 72 | 5.15 | [4] |

| A2780 | Ovarian Cancer | 96 | < 6.25 | [3] |

| T24 | Bladder Cancer | 48 | 52.98 | [1] |

| T24R2 (cisplatin-resistant) | Bladder Cancer | 48 | 19.87 | [1] |

| MCF-7 | Breast Cancer | 24 | 1.185 | [5] |

| MCF-7 | Breast Cancer | 48 | 2.382 | [5] |

| C6 | Rat Glioma | 24 | 0.05 | [6] |

Table 2: Effects of S-Allyl-L-cysteine on Apoptosis and Cell Cycle

| Cell Line | SAC Concentration (mM) | Incubation Time (hours) | Observed Effect | Quantitative Data | Reference |

| SJ-N-KP | Neuroblastoma | 20 | 48 | Apoptosis Induction | 48.0% apoptotic cells |

| IMR5 | Neuroblastoma | 20 | 48 | Apoptosis Induction | 50.1% apoptotic cells |

| SJ-N-KP | 10 and 20 | 48 | Sub-G1 Arrest | Significant increase in sub-G1 population | |

| IMR5 | 10 and 20 | 48 | Sub-G1 Arrest | Significant increase in sub-G1 population | |

| A2780 | 5 and 10 | Not Specified | G0/G1 Phase Arrest | Higher percentage of cells in G0/G1 phase | [4] |

| MCF-7 | 2.245 | 24 | Late Apoptosis | 5% | [5] |

| MCF-7 | 2.245 | 48 | Late Apoptosis | 11% | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxic effects of S-Allyl-L-cysteine.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

-

Cell Seeding: Seed a cell suspension (e.g., 5,000 cells/well) in a 96-well plate (100 µL/well) and pre-incubate for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Treatment: Add 10 µL of various concentrations of SAC to the wells. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours in the incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of SAC for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with SAC as desired, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Treat cells with SAC, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-AKT, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: SAC-induced intrinsic apoptosis pathway.

Caption: General workflow for Western blot analysis.

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

S-Allyl-L-cysteine demonstrates significant cytotoxic effects against a range of cancer cell lines through the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways, such as the PI3K/AKT pathway, underscores its potential as a multi-targeted therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research into the anticancer properties of SAC and its development as a novel cancer therapeutic. Continued investigation is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-allylcysteine induces cell cycle arrest and apoptosis in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-allylcysteine, a garlic derivative, suppresses proliferation and induces apoptosis in human ovarian cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-allylcysteine suppresses ovarian cancer cell proliferation by DNA methylation through DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of S-Allyl –L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]